molecular formula C11H11NO5S B028326 Saccharin N-(2-acetic acid ethyl ester) CAS No. 24683-20-3

Saccharin N-(2-acetic acid ethyl ester)

Cat. No. B028326
CAS RN: 24683-20-3
M. Wt: 269.28 g/mol
InChI Key: YKCQHUPTHHPHGX-UHFFFAOYSA-N
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Description

Saccharin N-(2-acetic acid ethyl ester) is a chemical compound with the molecular formula C11H11NO5S . It is also known by other names such as Ethyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2 (3H)-yl)acetate and Piroxicam Impurity E .


Synthesis Analysis

The synthesis of saccharin and its derivatives has been reported in various studies . For instance, Ramegowda et al. in 1973 reported the synthesis of different aldehydes from carboxylic acids via reduction of N-acyl saccharin using sodium dihydro bis-(2-methoxyethoxy)aluminate .


Molecular Structure Analysis

The molecular structure of Saccharin N-(2-acetic acid ethyl ester) can be represented by the InChI string InChI=1S/C11H11NO5S/c1-2-17-10 (13)7-12-11 (14)8-5-3-4-6-9 (8)18 (12,15)16/h3-6H,2,7H2,1H3 . The compound has a molecular weight of 269.28 g/mol .


Chemical Reactions Analysis

Saccharin and its derivatives have been used as catalysts for a wide variety of organic transformations . These include the Biginelli reaction, Paal–Knorr pyrrole synthesis, azo-coupling reaction, halogenations, domino Knoevenagel, Michael, deoximation reaction, catalytic condensation, functional group protection, and oxidation .

Scientific Research Applications

Role as a Catalyst

Saccharin and its derivatives, including Saccharin N-(2-acetic acid ethyl ester), have been found to act as catalysts for a wide variety of organic transformations . This application represents a greener and superior catalytic approach for reactions . The catalytic application of saccharin and its derivatives includes reactions such as the Biginelli reaction, Paal–Knorr pyrrole synthesis, azo-coupling reaction, halogenations, domino Knoevenagel, Michael, deoximation reaction, catalytic condensation, functional group protection and oxidation .

Esterification of Acetic Acid

Saccharin N-(2-acetic acid ethyl ester) has been used in the fast synthesis of acetic acid esters, including methyl acetate, ethyl acetate, n-propyl acetate, and n-butyl acetate . This process is facilitated by a microchannel reactor .

Quality Control in Piroxicam Production

It is also used as an intermediate in the synthesis of other chemical compounds .

Industrial Antimicrobial, Preservative, and Enzyme Inhibitor

The compound is a major industrial antimicrobial, preservative, and enzyme inhibitor . It has outstanding inhibitory effects on the growth of fungi, bacteria, and algae in organic media . This solves a series of problems caused by microbial growth, such as mold, fermentation, spoilage, emulsification, and odor .

Production of Edible Flavors, Dyes, Pharmaceuticals, and Fragrances

Acetic acid esters synthesized with acetic acid and short-chain alcohols, including Saccharin N-(2-acetic acid ethyl ester), can be used in the production of edible flavors, dyes, pharmaceuticals, and fragrances .

Use in Latex Products, Water-Soluble Resins, and Coatings

Developed countries have widely used Saccharin N-(2-acetic acid ethyl ester) in latex products, water-soluble resins, coatings, acrylics, polymers, polyurethane products, photographic washes, papermaking, inks, leather, lubricating oils, and other products .

Future Directions

The use of saccharin and its derivatives, including Saccharin N-(2-acetic acid ethyl ester), in catalysis represents a greener and superior approach for reactions . This suggests potential future directions in the development of efficient green catalysts for the synthesis of various bioactive moieties .

properties

IUPAC Name

ethyl 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5S/c1-2-17-10(13)7-12-11(14)8-5-3-4-6-9(8)18(12,15)16/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKCQHUPTHHPHGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50179412
Record name Saccharin N-(2-acetic acid ethyl ester)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Saccharin N-(2-acetic acid ethyl ester)

CAS RN

24683-20-3
Record name 1,2-Benzisothiazole-2(3H)-acetic acid, 3-oxo-, ethyl ester, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24683-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Saccharin N-(2-acetic acid ethyl ester)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024683203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Saccharin N-(2-acetic acid ethyl ester)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl (1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.048
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name SACCHARIN N-(2-ACETIC ACID ETHYL ESTER)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KN712V27AV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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